6-chloro-N,N'-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-chloro-N,N’-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the class of triazine derivatives. Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of a chlorine atom at the 6th position and two 2-methylphenyl groups attached to the nitrogen atoms at the 2nd and 4th positions of the triazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N,N’-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methylphenylamine and cyanuric chloride.
Reaction: The 2-methylphenylamine is reacted with cyanuric chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene.
Temperature and Time: The reaction mixture is stirred at a temperature range of 0-5°C for several hours to ensure complete conversion.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure 6-chloro-N,N’-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine.
Industrial Production Methods
In an industrial setting, the production of 6-chloro-N,N’-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N,N’-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions, resulting in the breakdown of the ring structure.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxide salts are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed for hydrolysis reactions.
Major Products Formed
Substitution Reactions: The major products are the substituted triazine derivatives with different functional groups replacing the chlorine atom.
Oxidation and Reduction: The products include various oxidation states and reduced forms of the compound.
Hydrolysis: The hydrolysis products are typically amines and carboxylic acids derived from the breakdown of the triazine ring.
Scientific Research Applications
6-chloro-N,N’-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N,N’-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of certain biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N,N’-bis(phenyl)-1,3,5-triazine-2,4-diamine: Similar structure but lacks the 2-methyl groups on the phenyl rings.
6-chloro-N,N’-bis(2-chlorophenyl)-1,3,5-triazine-2,4-diamine: Similar structure but has chlorine atoms on the phenyl rings instead of methyl groups.
6-chloro-N,N’-bis(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine: Similar structure but has methoxy groups on the phenyl rings instead of methyl groups.
Uniqueness
6-chloro-N,N’-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine is unique due to the presence of 2-methylphenyl groups, which can influence its chemical reactivity, biological activity, and physical properties. The methyl groups can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from other similar triazine derivatives.
Properties
IUPAC Name |
6-chloro-2-N,4-N-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5/c1-11-7-3-5-9-13(11)19-16-21-15(18)22-17(23-16)20-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H2,19,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUERFDZIKTYURG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)Cl)NC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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